6-amino-8-[2-(benzyloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Overview
Description
6-amino-8-[2-(benzyloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with the molecular formula C25H17N3O4. This compound is characterized by its unique structure, which includes a dioxolochromene core, an amino group, and a benzyloxyphenyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-8-[2-(benzyloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxolochromene Core: The dioxolochromene core can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and aldehydes under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where a phenol derivative reacts with benzyl bromide in the presence of a base like potassium carbonate.
Amination and Nitrile Formation: The amino group and the nitrile group can be introduced through nucleophilic substitution reactions. For example, an aromatic amine can be reacted with a suitable nitrile precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-amino-8-[2-(benzyloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitrile groups to amines or reducing other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-amino-8-[2-(benzyloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-amino-8-[2-(benzyloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-8-[2-(cyanobenzyl)oxy]phenyl-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
- 6-amino-8-[2-(fluorobenzyl)oxy]phenyl-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
- 6-amino-8-[2-(chlorobenzyl)oxy]phenyl-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Uniqueness
The uniqueness of 6-amino-8-[2-(benzyloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile lies in its specific structural features, such as the benzyloxy group and the dioxolochromene core. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-amino-8-(2-phenylmethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c25-12-18-23(17-10-21-22(29-14-28-21)11-20(17)30-24(18)26)16-8-4-5-9-19(16)27-13-15-6-2-1-3-7-15/h1-11,23H,13-14,26H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAXHLKNQPCPQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=CC=C4OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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